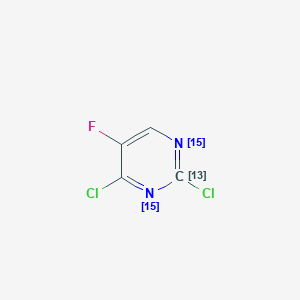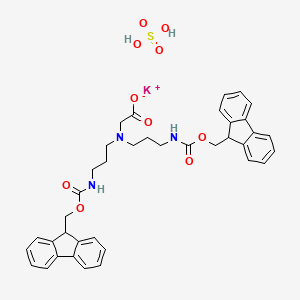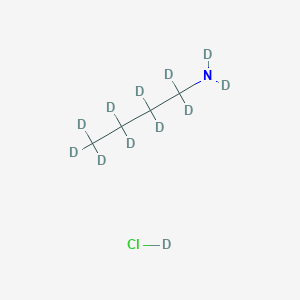![molecular formula C12H20ClP B12058763 5H-Benzo[b]phosphindole, 5-chloro- CAS No. 33300-85-5](/img/structure/B12058763.png)
5H-Benzo[b]phosphindole, 5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo[b]phosphindole, 5-chloro- is an organic compound that belongs to the class of phosphindoles These compounds are characterized by the presence of a phosphorus atom within a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[b]phosphindole, 5-chloro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a chloro-substituted benzene ring is reacted with a phosphine reagent in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of 5H-Benzo[b]phosphindole, 5-chloro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Benzo[b]phosphindole, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5H-Benzo[b]phosphindole, 5-chloro-, 5-oxide.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphindoles .
Scientific Research Applications
5H-Benzo[b]phosphindole, 5-chloro- has several scientific research applications:
Mechanism of Action
The mechanism by which 5H-Benzo[b]phosphindole, 5-chloro- exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the chloro substituent can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-5H-benzo[b]phosphindole: This compound is similar in structure but lacks the chloro substituent, which can affect its reactivity and applications.
5H-Benzo[b]phosphindole, 5-oxide: The oxidized form of the compound, which has different chemical properties and applications.
Uniqueness
5H-Benzo[b]phosphindole, 5-chloro- is unique due to the presence of the chloro substituent, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
CAS No. |
33300-85-5 |
|---|---|
Molecular Formula |
C12H20ClP |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
5-chloro-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole |
InChI |
InChI=1S/C12H20ClP/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h9-12H,1-8H2 |
InChI Key |
UYVKXEOKJUEPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3P2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)


![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)

![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)




